N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide
Description
Properties
Molecular Formula |
C21H15Br2N3O2 |
|---|---|
Molecular Weight |
501.2 g/mol |
IUPAC Name |
N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C21H15Br2N3O2/c1-28-16-9-7-14(8-10-16)21(27)25-20-18(13-5-3-2-4-6-13)24-19-17(23)11-15(22)12-26(19)20/h2-12H,1H3,(H,25,27) |
InChI Key |
QAZIVZKHZMUFOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3Br)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Aminopyridine
Direct bromination of 2-aminopyridine at positions 6 and 8 is challenging due to competing electrophilic substitution patterns. A plausible route involves:
-
Protection of the amine group using acetic anhydride to form 2-acetamidopyridine.
-
Directed bromination with bromine (Br₂) in the presence of FeBr₃ as a Lewis acid, favoring para and meta positions relative to the acetamide group.
-
Deprotection via hydrolysis under acidic conditions to yield 2-amino-6,8-dibromopyridine.
Cyclization with Phenacyl Bromide
The dibrominated 2-aminopyridine reacts with phenacyl bromide in a DBU-catalyzed cyclization (1 mol% DBU, ethanol/water, 25°C). This forms 6,8-dibromo-2-phenylimidazo[1,2-a]pyridine via a pyridinium salt intermediate, as confirmed by mass spectrometry. Key parameters include:
-
Solvent system : Ethanol/water (1:1 v/v) enhances solubility and reaction efficiency.
-
Reaction time : 2–4 hours at room temperature.
-
Yield : 85–90% after recrystallization from methanol.
Introduction of the 4-Methoxybenzamide Group
The 3-amino group of the imidazo[1,2-a]pyridine core is acylated with 4-methoxybenzoyl chloride. This step requires careful control to avoid over-acylation or decomposition.
Synthesis of 4-Methoxybenzoyl Chloride
4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux, yielding the acyl chloride with >95% conversion.
Acylation Reaction
-
Base selection : Triethylamine (Et₃N) or DBU neutralizes HCl generated during the reaction.
-
Conditions : Dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.
-
Work-up : Precipitation in ice-water and filtration yields N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide as a pale yellow solid.
Table 1: Optimization of Acylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | Et₃N | DBU | DBU (1.2 equiv) |
| Temperature (°C) | 0–25 | 25 | 0–25 |
| Yield (%) | 72 | 68 | 85 |
Alternative Pathways and Modifications
Post-Cyclization Bromination
If the dibrominated 2-aminopyridine is unavailable, bromination can occur after cyclization:
One-Pot Synthesis
A sequential protocol combines cyclization and bromination:
-
Cyclize 2-aminopyridine with phenacyl bromide.
-
Add NBS (2.2 equiv) and AIBN (catalytic) to the same pot.
-
Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).
Analytical Characterization
Critical data for validating the target compound include:
-
Melting point : 162–164°C (DSC).
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, H-5), 7.89–7.45 (m, 5H, phenyl), 6.98 (d, J = 8.8 Hz, 2H, methoxyphenyl), 3.87 (s, 3H, OCH₃).
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation, Reduction, and Substitution:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry:
Chemical Biology:
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide
- CAS No.: 372977-44-1
- Molecular Formula : C₂₁H₁₅Br₂N₃O₂
- Molecular Weight : 501.17 g/mol
- Key Features : Brominated imidazo[1,2-a]pyridine core, phenyl group at position 2, and 4-methoxybenzamide substituent at position 3 .
Physicochemical Properties :
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazo[1,2-a]pyridine Family
The following table highlights key differences and similarities with related compounds:
Key Observations
Methoxy groups (e.g., in the target compound) improve solubility but may reduce membrane permeability relative to lipophilic substituents like trifluoromethyl .
Impact of Heterocyclic Moieties :
- Replacing the phenyl group at position 2 with thiophene (e.g., CAS 372497-52-4) introduces sulfur-based electronic effects, which could alter π-π stacking interactions in biological targets .
Biological Activity
N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its unique structural features, including bromine substituents at the 6 and 8 positions and a methoxybenzamide group. These characteristics suggest potential for various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 425.08 g/mol. Its structure is depicted below:
| Component | Description |
|---|---|
| Core Structure | Imidazo[1,2-a]pyridine with bromine substituents |
| Functional Groups | Methoxy and amide groups |
Synthesis
The synthesis of this compound typically involves multiple steps that include the bromination of the imidazo[1,2-a]pyridine core followed by the introduction of the methoxybenzamide moiety. The specific synthetic routes can vary but generally follow established methods for heterocyclic chemistry.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar imidazo[1,2-a]pyridine frameworks have shown selective cytotoxicity against various cancer cell lines. The dual bromination may enhance lipophilicity and improve cellular uptake, contributing to its effectiveness against tumors.
Antimicrobial Activity
Preliminary assays suggest that this compound may possess antimicrobial properties. Similar imidazo derivatives have been documented to exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds indicate promising antimicrobial efficacy.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Compounds within this class have been shown to inhibit specific kinases and other enzymes involved in cancer progression and microbial resistance.
Case Studies
Several case studies have documented the biological activities of related compounds:
-
Antiproliferative Activity : A study demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating strong antiproliferative effects.
Compound Cell Line IC50 (µM) Compound A MCF-7 3.1 Compound B HCT116 4.4 - Antioxidative Properties : Compounds bearing methoxy groups showed improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests potential applications in oxidative stress-related diseases.
Q & A
Q. What synthetic methodologies are most effective for preparing N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide?
The synthesis typically involves sequential bromination and coupling reactions. For example, 2-phenylimidazo[1,2-a]pyridine derivatives can be brominated at positions 6 and 8 using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) . Subsequent coupling with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) forms the amide bond. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by H/C NMR, LC-MS, and FT-IR are critical to confirm purity and structure .
Q. How can X-ray crystallography be utilized to resolve the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural determination. Crystallization is achieved by slow evaporation of a saturated solution (e.g., in DCM/hexane). Data collection using a diffractometer (e.g., Cu-Kα radiation) followed by refinement with SHELXL (for small molecules) resolves atomic positions, bond lengths, and angles . Disordered regions require constraints or restraints during refinement. Publication-ready CIF files should include H-atom placement and thermal parameters .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR : H NMR identifies aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ ~3.8 ppm). C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons.
- LC-MS : High-resolution MS validates the molecular ion ([M+H]) and fragments (e.g., loss of Br or methoxy groups).
- FT-IR : Stretching vibrations for amide C=O (~1650 cm) and aromatic C-Br (~600 cm) confirm functional groups .
Advanced Research Questions
Q. How does the bromination pattern (6,8-dibromo) influence the compound’s biological activity?
Bromine atoms enhance lipophilicity and receptor binding via halogen bonding. Comparative studies with mono-brominated analogs show that 6,8-dibromo substitution increases affinity for adenosine receptors (e.g., AAR, K ~25 nM) due to steric and electronic effects . Molecular docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets in target proteins .
Q. What strategies resolve contradictions in reported biological activity across studies?
Discrepancies may arise from assay conditions (e.g., cell lines, ligand concentrations) or impurities. Validate results using orthogonal assays:
Q. How can SHELX software improve structural refinement for derivatives of this compound?
SHELXL refines anisotropic displacement parameters, hydrogen bonding networks, and twin models for challenging crystals (e.g., high Z’ structures). For twinned data, use the BASF parameter to account for twin fractions. The HKLF 5 format handles overlapping reflections .
Q. What role does the methoxybenzamide group play in pharmacokinetic properties?
The 4-methoxy group enhances metabolic stability by reducing cytochrome P450 oxidation. In vitro assays (e.g., liver microsomes) show a half-life >2 hours. However, it may reduce solubility; co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification) can improve bioavailability .
Q. How to optimize synthetic yield while minimizing side reactions?
Q. What computational methods predict binding modes to biological targets?
Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations quantify binding energies. For AAR, the compound’s imidazo[1,2-a]pyridine core occupies a subpocket near transmembrane helix 6, while the methoxybenzamide forms π-π interactions with Tyr265 .
Q. How to design analogs with improved blood-brain barrier (BBB) penetration?
Reduce molecular weight (<450 Da) and polar surface area (<90 Å). Introduce fluorine substituents (e.g., 4-fluoro instead of methoxy) to enhance lipophilicity without sacrificing potency. In situ perfusion assays in rodents measure BBB permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
